molecular formula C17H23NO2 B3322469 Unii-7X753G828H CAS No. 145774-82-9

Unii-7X753G828H

Cat. No.: B3322469
CAS No.: 145774-82-9
M. Wt: 273.37 g/mol
InChI Key: GXDRAXWYUPRCJV-ZBFHGGJFSA-N
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Description

UNII-7X753G828H (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Key identifiers include:

  • InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N
  • MDL Number: MFCD11044885
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Properties

IUPAC Name

ethyl (6S)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,12,14,16H,4,10-11H2,1-3H3/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDRAXWYUPRCJV-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=C(CCN1C(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C=C(CCN1[C@H](C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145774-82-9
Record name 1-(1-Phenylethyl)-, ethyl ester, (R*,S*)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145774829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-PHENYLETHYL)-, ETHYL ESTER, (R*,S*)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X753G828H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-7X753G828H typically involves the esterification of 1-phenylethylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Unii-7X753G828H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unii-7X753G828H has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Unii-7X753G828H involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of inflammatory responses .

Comparison with Similar Compounds

Physicochemical Properties:
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor.
  • Topological Polar Surface Area (TPSA) : 41.6 Ų.
  • Log S (ESOL) : -2.25 (solubility: 1.29 mg/mL).
  • Bioavailability Score : 0.55 (moderate).
  • Synthetic Accessibility : 1.95 (indicating straightforward synthesis) .
Bioactivity Profile:
  • PAINS/Brenk Alerts: None, suggesting low promiscuity in biological assays.
  • CYP Enzyme Inhibition: Not observed.

Below is a detailed comparison of UNII-7X753G828H with structurally or functionally related compounds from the provided evidence.

Structural Analogues from

The following compounds share a pyrrolo-triazine or pyrazolo-pyridine backbone with this compound:

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine Key Differences: Addition of an isopropyl group increases steric bulk, likely reducing solubility compared to this compound. No bioactivity data available in the evidence.

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

  • Key Differences : Methyl substitution may enhance metabolic stability but reduce BBB permeability due to increased hydrophobicity.

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

  • Key Differences : Additional chlorine atom could elevate toxicity risks (e.g., higher H335 potency) but improve halogen bonding in target interactions .

Functional Analogues from and
Property This compound CAS 178876-86-3 (Brominated Derivative) CAS 6007-85-8 (Sulfur-Containing Compound)
Molecular Formula C₆H₃Cl₂N₃ C₇H₆BrNO₃ C₆H₂O₃S
Molecular Weight 188.01 232.03 154.14
LogP (Consensus) Not reported 1.38 Not reported
Solubility (mg/mL) 1.29 (ESOL) 1.29 (ESOL) 2.58 (water), 2.94 (ethanol)
BBB Permeability Yes Yes Not reported
Hazard Profile H315-H319-H335 Warning (unspecified) H315-H319

Key Observations :

  • Halogen Effects: Bromine in CAS 178876-86-3 increases molecular weight and LogP vs.
  • Sulfur vs. Nitrogen : CAS 6007-85-8’s sulfur atom contributes to higher solubility in polar solvents (e.g., 2.58 mg/mL in water) compared to this compound’s 1.29 mg/mL .
  • Safety : this compound has a more severe hazard profile (three warnings) than the others, likely due to its dichloro-substituted structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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